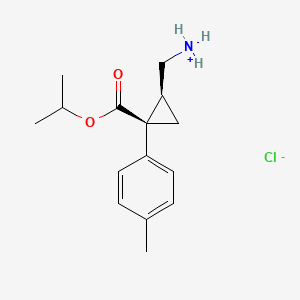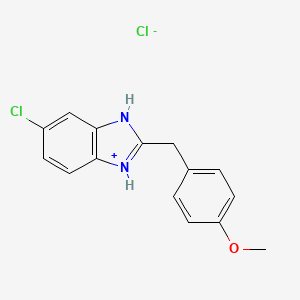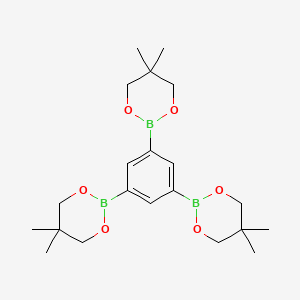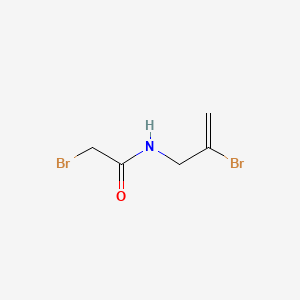
Ethylmercury cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyano(ethyl)mercury is an organomercury compound that contains a cyano group (–CN) and an ethyl group (–C2H5) bonded to a mercury atom Organomercury compounds are known for their significant biological and chemical activities, and cyano(ethyl)mercury is no exception
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyano(ethyl)mercury typically involves the reaction of ethylmercury chloride with a cyanide source. One common method is the reaction of ethylmercury chloride with sodium cyanide in an aqueous or alcoholic medium. The reaction proceeds as follows:
C2H5HgCl+NaCN→C2H5HgCN+NaCl
Industrial Production Methods
Industrial production of cyano(ethyl)mercury may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are crucial due to the toxicity of mercury compounds and cyanide.
Análisis De Reacciones Químicas
Types of Reactions
Cyano(ethyl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert cyano(ethyl)mercury to other organomercury compounds.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides or thiols can react with cyano(ethyl)mercury.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric cyanide, while substitution with a halide may produce ethylmercury halide.
Aplicaciones Científicas De Investigación
Cyano(ethyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity poses challenges.
Industry: Cyano(ethyl)mercury is used in the production of certain materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of cyano(ethyl)mercury involves its interaction with cellular components. The cyano group can inhibit cellular respiration by binding to cytochrome oxidase, leading to cellular asphyxiation. The ethyl group may facilitate the compound’s entry into cells, enhancing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Methylmercury: Contains a methyl group instead of an ethyl group.
Phenylmercury: Contains a phenyl group instead of an ethyl group.
Mercuric cyanide: Contains two cyano groups bonded to mercury.
Uniqueness
Cyano(ethyl)mercury is unique due to the presence of both a cyano group and an ethyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
2279-63-2 |
|---|---|
Fórmula molecular |
C3H5HgN |
Peso molecular |
255.67 g/mol |
Nombre IUPAC |
cyano(ethyl)mercury |
InChI |
InChI=1S/C2H5.CN.Hg/c2*1-2;/h1H2,2H3;; |
Clave InChI |
XFYBCYOOCKKJSM-UHFFFAOYSA-N |
SMILES canónico |
CC[Hg]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




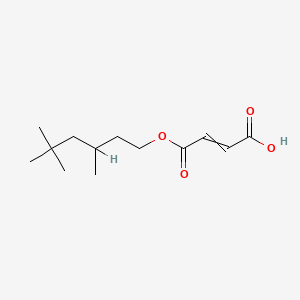
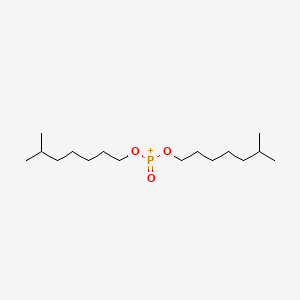
![Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-](/img/structure/B13742661.png)
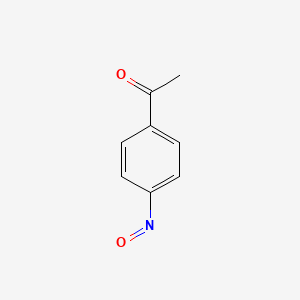
![N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine](/img/structure/B13742675.png)
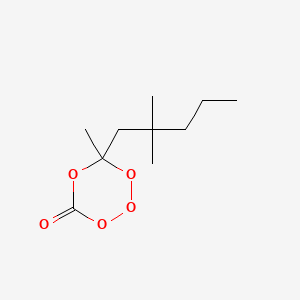
![N-[4-(Bromomethyl)-2-nitrophenyl]acetamide](/img/structure/B13742688.png)
